AdTx1 -

AdTx1

Catalog Number: EVT-242618
CAS Number:
Molecular Formula: C310H481N87O100S8
Molecular Weight: 7283.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AdTx1 is a 65 amino-acid peptide and a selective, high affinity, non-competitive α1A adrenoceptor antagonist (Ki = 0.35 nM). It exhibits no significant activity against a range of other GPCRs, including α2A, β1 and β2 adrenoceptors. AdTx1 is used as a potent relaxant of smooth muscles.
Overview

AdTx1, also known as rho-Da1a, is a polypeptide toxin derived from the venom of the Eastern Green Mamba (Dendroaspis angusticeps). This 65-amino-acid peptide is characterized by its stabilization through four disulfide bonds. AdTx1 is classified as an orthosteric antagonist of the alpha-1A adrenergic receptor, exhibiting a remarkable affinity of 0.35 nM, making it over 1000 times more potent for this receptor subtype compared to others. Its specificity and potency have made it a subject of interest for potential therapeutic applications, particularly in treating conditions like benign prostatic hyperplasia (BPH) .

Synthesis Analysis

Methods

AdTx1 is synthesized using solid-phase peptide synthesis techniques, specifically through the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The synthesis involves several key steps:

  1. Peptide Chain Assembly: The initial linear peptide is constructed on a solid support.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).
  3. Folding: The linear peptide is folded in a controlled environment at 4°C for 48 hours in the presence of glycerol and oxidized/reduced glutathione to facilitate disulfide bond formation .

Technical Details

The final product's molecular mass was determined to be approximately 7283 Da before reduction and 7286 Da after reduction, confirming the presence of four disulfide bonds essential for its biological activity .

Molecular Structure Analysis

Structure

AdTx1 features a three-finger fold typical of many snake venom toxins, which contributes to its binding characteristics and biological activity. The crystal structure has been resolved through X-ray diffraction, revealing that it crystallizes in a trigonal space group with unit-cell parameters a=b=37.37a=b=37.37 Å and c=66.05c=66.05 Å, diffracting to a resolution of 1.95 Å .

Data

  • Length: 65 amino acids
  • Molecular Formula: C310H481N87O100S8
  • Molecular Weight: Approximately 7283 Da
  • Stabilization: Four disulfide bridges .
Chemical Reactions Analysis

AdTx1 primarily functions as an antagonist for the alpha-1A adrenergic receptor. It exhibits insurmountable antagonism, meaning that its inhibitory effect cannot be overcome by increasing concentrations of agonists like phenylephrine. This property was confirmed through various binding experiments where AdTx1 demonstrated high specificity and affinity for the receptor without affecting other adrenergic or related receptors .

Mechanism of Action

AdTx1 binds to the orthosteric site of the alpha-1A adrenergic receptor, inhibiting its activation by endogenous catecholamines. The binding kinetics reveal a slow association constant (kon=6×106 M1 min1k_{on}=6\times 10^6\text{ M}^{-1}\text{ min}^{-1}) and a stable complex with a half-life of dissociation (t1/2diss=3.6t_{1/2}^{diss}=3.6 hours), indicating its potent and prolonged action on this receptor subtype .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White lyophilized solid
  • Solubility: Soluble in water and saline buffers
  • Stability: Stable at room temperature; recommended storage at 4°C .

Chemical Properties

  • Melting Point: Not specified
  • Purity: Greater than 98%
  • Toxicity (LD50): No data available .
Applications

AdTx1's high specificity for the alpha-1A adrenergic receptor positions it as a valuable tool in pharmacological research, particularly for studying lower urinary tract symptoms associated with benign prostatic hyperplasia. Its unique properties could lead to the development of new therapeutic agents targeting this receptor subtype without affecting other adrenergic pathways, potentially reducing side effects associated with broader-spectrum antagonists . Additionally, its ability to act as a potent relaxant of smooth muscle makes it relevant in studies involving vascular tone regulation and other smooth muscle-related conditions .

Introduction to Venom-Derived Ligands Targeting GPCRs

Evolutionary Significance of Snake Venom Peptides in Receptor Modulation

Snake venoms contain complex mixtures of enzymes, neurotoxins, and modulatory peptides that disrupt prey physiology. Among these, disulfide-rich peptides targeting GPCRs have evolved structural stability and high receptor-subtype selectivity. Key evolutionary adaptations include:

  • Conserved Structural Motifs: Peptides like AdTx1 belong to the three-finger toxin (3FTx) family, characterized by a β-sheet core stabilized by 4-5 disulfide bonds. This architecture enables resistance to proteolysis and precise interaction with receptor orthosteric sites. The 3FTx fold permits evolutionary diversification of loop regions, allowing fine-tuning of receptor specificity across species [4] [9].
  • Functional Selection Pressure: Venom peptides evolve under intense selection for rapid modulation of cardiovascular and nervous systems. For GPCRs, this has yielded ligands that either activate or inhibit receptors with higher specificity than endogenous agonists. AdTx1 exemplifies this by selectively antagonizing α1A-adrenoceptors (α1a-ARs) over other adrenoceptor subtypes, a property linked to its unique electrostatic surface and loop flexibility [4] [9].
  • Diversification Mechanisms: Gene duplication, accelerated evolution in toxin-coding regions, and post-translational modifications generate functional heterogeneity. Proteomic analyses reveal that a single venom may contain hundreds of peptides, with 3FTxs and phospholipases A2 (PLA2s) predominating in elapid snakes like mambas. This diversity creates a rich repository for GPCR-targeted ligand discovery [4].

Table 1: Major Snake Venom Protein Families Targeting GPCRs

Protein FamilyPrevalence in VenomGPCR TargetsBioactive Role
Three-Finger Toxins (3FTx)~50% in elapidsα1-Adrenoceptors, muscarinic receptorsCompetitive antagonism
Phospholipases A2 (PLA2)~30% in viperidsEndothelin receptorsIndirect modulation via eicosanoids
Bradykinin-Potentiating Peptides (BPP)<5%Angiotensin-converting enzymeGPCR ligand stability modulation

Data derived from venom proteomic studies [4].

Historical Challenges in Identifying GPCR-Targeting Venom Components

Despite their therapeutic potential, isolating venom peptides targeting GPCRs faced significant technical hurdles:

  • Low Abundance and Complexity: GPCR-active peptides often constitute <1% of total venom proteins. Early biochemical methods (e.g., size-exclusion chromatography) struggled to resolve minor components from dominant toxins like neurotoxic 3FTxs or cytolytic PLA2s. For example, AdTx1 was initially overlooked due to co-elution with high-abundance dendrotoxins in Dendroaspis angusticeps venom [4] [9].
  • Functional Screening Limitations: Traditional GPCR assays (e.g., second-messenger accumulation) lacked sensitivity for partial agonists/antagonists. AdTx1’s activity was confirmed only via radioligand binding assays showing displacement of [³H]prazosin from α1a-ARs, a method requiring purified receptors and labeled ligands [9].
  • Structural Instability: Non-disulfide-bonded peptides degrade during isolation. AdTx1’s stability derives from its 8-cysteine scaffold, but related peptides (e.g., vasoactive intestinal peptide analogs) were lost in early fractionation due to protease susceptibility [4].
  • Species-Specific Signaling: Human GPCRs often respond differently to venom peptides than animal orthologs. AdTx1’s affinity for human α1a-AR is 10-fold higher than for rodent receptors, complicating preclinical validation [9].

Advances in venomics (integrated transcriptomics/proteomics) and cryo-EM structural analysis have accelerated discovery. Structural resolution of GPCR-peptide complexes (e.g., ADGRF1-Gαq) now guides rational engineering of venom-derived ligands like AdTx1 for enhanced selectivity [1] [8].

α1-Adrenoceptor Subtypes as Therapeutic Targets in Urogenital Disorders

The α1-adrenoceptor family comprises three subtypes (α1a, α1b, α1d) with distinct physiological roles and tissue distributions. Their differential expression in urogenital tissues underpins therapeutic targeting for LUTS/BPH:

  • Subtype-Specific Localization:
  • α1a-AR: Predominates in human prostate stroma (≈70% of α1-AR mRNA), urethra, and bladder neck. Mediates prostate smooth muscle contraction and dynamic urethral resistance [2] [5] [10].
  • α1d-AR: Highly expressed in detrusor muscle and spinal cord afferents. Regulates bladder storage symptoms (e.g., urgency, nocturia) and central sensitization in LUTS [2] [7] [10].
  • α1b-AR: Minimal expression in urogenital tissues; abundant in vasculature. Blockade causes hypotension, limiting therapeutic utility [5] [10].

  • Pathophysiological Roles:

  • In BPH, sympathetic overactivation induces α1a-AR-mediated prostate smooth muscle hypertrophy and increased urethral resistance. α1d-AR upregulation in obstructed bladders contributes to detrusor overactivity and urinary frequency [2] [7].
  • Spinal α1d-ARs amplify afferent signaling from the bladder to CNS, exacerbating perception of storage symptoms. This multisite activity (prostate, bladder, CNS) necessitates multi-subtype inhibition for symptom relief [7] [10].

Table 2: α1-Adrenoceptor Subtypes in Urogenital Function

SubtypePrimary TissuesFunctional Role in LUTS/BPHTherapeutic Targeting Rationale
α1aProstate stroma, urethraProstate smooth muscle contraction; urethral resistanceRelieves voiding symptoms via muscle relaxation
α1dDetrusor, spinal cordBladder overactivity; central sensitizationAlleviates storage symptoms (urgency, frequency)
α1bSystemic vasculatureVascular smooth muscle contractionBlockade causes hypotension (undesirable)

Localization data from human tissue studies [2] [5] [10].

  • Clinical Translation:
  • Non-subtype-selective antagonists (e.g., terazosin) improve urinary flow but cause hypotension via α1b-AR blockade.
  • AdTx1’s selectivity for α1a-AR (>100-fold over α1b/α1d) offers potential for "uroselectivity" – relieving obstruction without cardiovascular effects. This mirrors the clinical success of tamsulosin (α1a/α1d-selective) but with enhanced subtype discrimination [5] [10].

Properties

Product Name

AdTx1

Molecular Formula

C310H481N87O100S8

Molecular Weight

7283.22

Solubility

Soluble in water

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.